

# (R)-Benzyl 3-methylpiperazine-1-carboxylate

## CAS number and properties

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### Compound of Interest

Compound Name: *Benzyl 3-methylpiperazine-1-carboxylate*

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## Technical Guide: (R)-Benzyl 3-methylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-Benzyl 3-methylpiperazine-1-carboxylate**, a chiral intermediate valuable in medicinal chemistry and drug development. This document details its physicochemical properties, a representative synthetic protocol, and its role as a key building block in the synthesis of complex molecules.

## Physicochemical Properties

(R)-Benzyl 3-methylpiperazine-1-carboxylate is commercially available as both a free base and a hydrochloride salt. The properties of both forms are summarized below for easy reference and comparison.

Property	(R)-Benzyl 3-methylpiperazine-1-carboxylate (Free Base)	(R)-Benzyl 3-methylpiperazine-1-carboxylate HCl (Salt)
CAS Number	623586-00-5[1][2]	1217831-52-1[3]
Molecular Formula	C <sub>13</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub> [1]	C <sub>13</sub> H <sub>19</sub> ClN <sub>2</sub> O <sub>2</sub> [3]
Molecular Weight	234.29 g/mol [1][4]	270.76 g/mol [3]
Physical Form	Liquid	Solid
Boiling Point	358.0 ± 30.0 °C at 760 mmHg[1]	Not available
Flash Point	170.3 ± 24.6 °C[1]	Not available
Density	1.1 ± 0.1 g/cm <sup>3</sup> [1]	Not available
Refractive Index	1.531[1]	Not available
Purity	Typically ≥97% or ≥98%[2]	Typically ≥95%[3]
Storage Temperature	Room temperature or 2-8°C; protect from light[5]	Room temperature[3]
InChI Key	JRPIQMPFKMFAOX-LLVKDONJSA-N	Not available
Synonyms	benzyl (3R)-3-methyl-1-piperazinecarboxylate, 1-CBZ-(R)-3-METHYLPiperazine[1]	benzyl (3R)-3-methylpiperazine-1-carboxylate, hydrochloride[3]

## Synthesis and Experimental Protocol

A specific, peer-reviewed synthesis protocol for (R)-Benzyl 3-methylpiperazine-1-carboxylate is not readily available in the public domain. However, its structure lends itself to a common synthetic strategy for producing N-monosubstituted piperazines, which involves the protection of one nitrogen atom, functionalization of the second, followed by deprotection if necessary. The following is a generalized experimental protocol for the synthesis of the title compound, derived from established methods for similar structures, such as the preparation of benzyl 1-

piperazinecarboxylate.[6] This method involves the direct N-benzylation of a suitable piperazine precursor.

The synthesis of piperazine derivatives can generally be achieved by reacting piperazine-ring-containing compounds as substrates.[7] For monosubstituted piperazines, the use of protecting groups like tert-butyloxycarbonyl (Boc) is a widely accepted method to ensure selectivity.[6]

## Generalized Synthetic Route

The logical approach involves the reaction of (R)-3-methylpiperazine with a benzylating agent. To ensure mono-benzylation at the desired nitrogen (position 1), a protection-functionalization-deprotection sequence is often employed, though direct benzylation under controlled conditions is also feasible. Here, we outline a direct synthesis using benzyl chloroformate.

## Materials

- (R)-2-Methylpiperazine
- Benzyl chloroformate (CbzCl)
- Triethylamine ( $\text{Et}_3\text{N}$ ) or other suitable non-nucleophilic base
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated aqueous solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethyl acetate ( $\text{EtOAc}$ )
- Hexanes

## Equipment

- Round-bottom flask
- Magnetic stirrer and stir bar

- Dropping funnel
- Ice bath
- Rotary evaporator
- Separatory funnel
- Standard laboratory glassware
- Flash chromatography system (optional, for high purity)

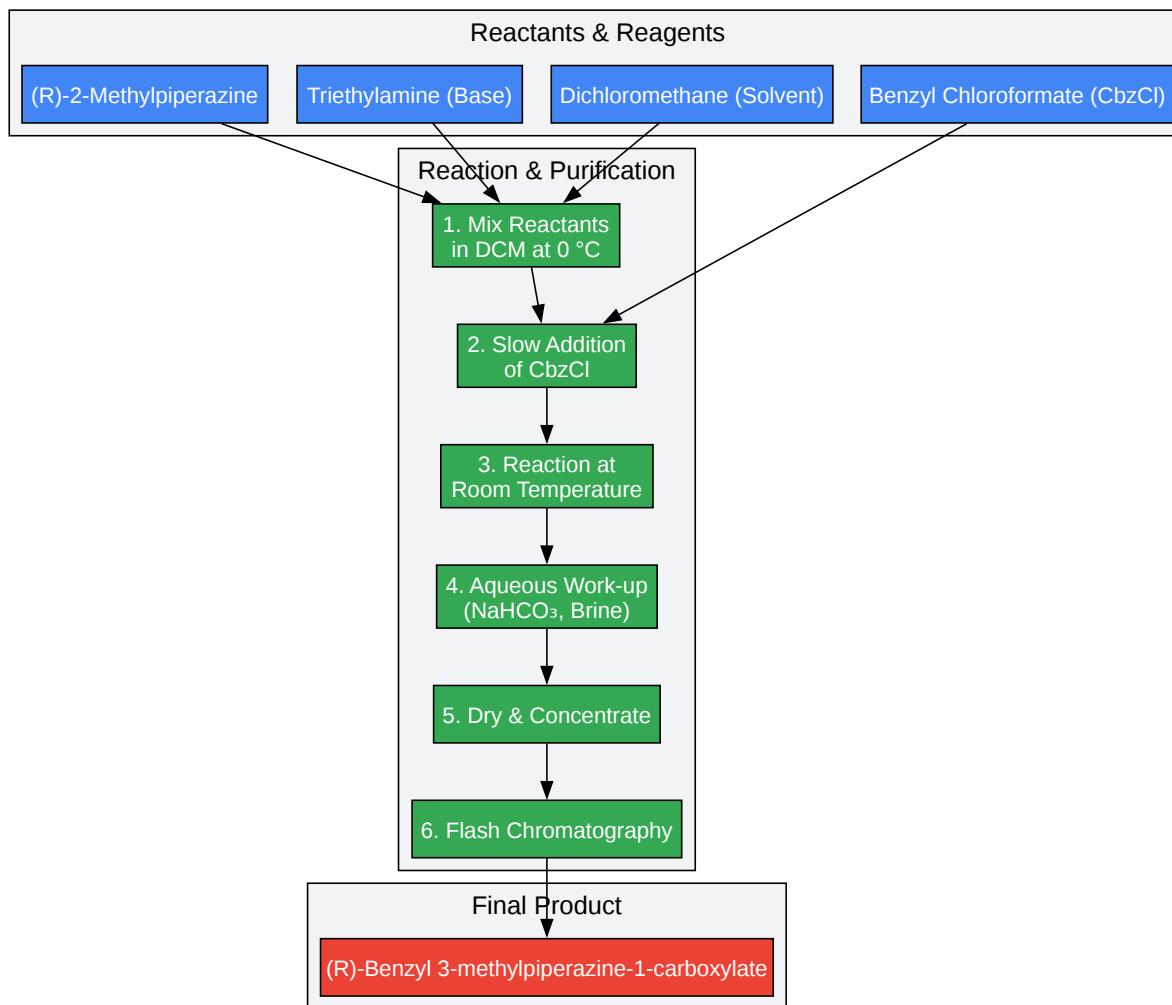
## Procedure

- Reaction Setup: Dissolve (R)-2-methylpiperazine (1.0 equivalent) and triethylamine (1.1 to 1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0 °C in an ice bath.
- Addition of Benzylating Agent: Slowly add a solution of benzyl chloroformate (1.0 equivalent) in anhydrous dichloromethane to the stirred piperazine solution via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC or LC-MS).
- Work-up: Quench the reaction by adding water or a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure (R)-**Benzyl 3-methylpiperazine-1-carboxylate** as a liquid.

## Synthetic Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of **(R)-Benzyl 3-methylpiperazine-1-carboxylate**.

## Synthesis Workflow for (R)-Benzyl 3-methylpiperazine-1-carboxylate

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Caption: A flowchart illustrating the key stages in the synthesis of (R)-**Benzyl 3-methylpiperazine-1-carboxylate**.

## Applications in Drug Discovery

(R)-**Benzyl 3-methylpiperazine-1-carboxylate** and its enantiomer are valuable chiral intermediates in drug synthesis.<sup>[4]</sup> The piperazine ring is a common scaffold in many marketed drugs, including antibacterial, antiallergic, and antipsychotic agents.<sup>[7]</sup> This is due to the ability of the piperazine nucleus to form multiple hydrogen bonds, modulate acid-base properties, and influence the fat-water partition coefficients of molecules, thereby improving their pharmacokinetic profiles.<sup>[7]</sup>

The (S)-enantiomer, (S)-**Benzyl 3-methylpiperazine-1-carboxylate**, is noted for its use as an important intermediate in the synthesis of cholinergic neurotransmitter agonists.<sup>[4]</sup> By extension, the (R)-enantiomer serves as a crucial building block for introducing the (R)-3-methylpiperazine moiety into drug candidates, allowing for stereospecific interactions with biological targets. Its use is prevalent in life sciences, pharmaceutical science, and organic synthesis as a key molecular building block for creating novel therapeutic agents.<sup>[1]</sup>

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